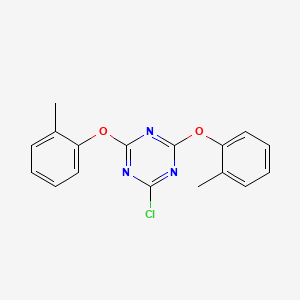![molecular formula C15H24O2 B14506799 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one CAS No. 62858-17-7](/img/structure/B14506799.png)
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 3,3-dimethylcyclopentyl group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be utilized in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which 3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one: shares similarities with other furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous.
Propriétés
Numéro CAS |
62858-17-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
4-[2-(3,3-dimethylcyclopentyl)propyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C15H24O2/c1-10(12-5-6-15(3,4)8-12)7-13-11(2)9-17-14(13)16/h10,12H,5-9H2,1-4H3 |
Clé InChI |
YBTQUKSGEYIUJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC1)CC(C)C2CCC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
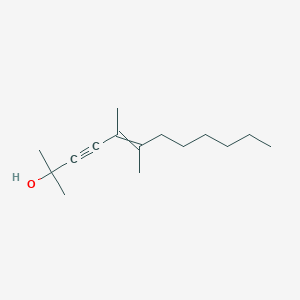
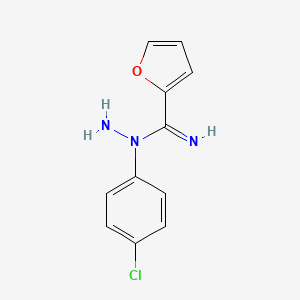
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
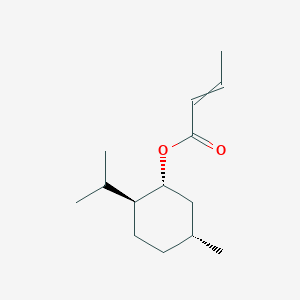
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
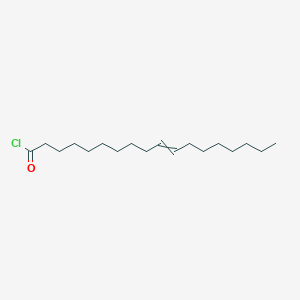
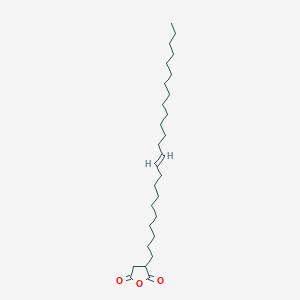

![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)

